molecular formula C7H5BrFNO B1374134 2-Bromo-6-fluorobenzaldehyde oxime CAS No. 1309606-36-7

2-Bromo-6-fluorobenzaldehyde oxime

Cat. No.: B1374134
CAS No.: 1309606-36-7
M. Wt: 218.02 g/mol
InChI Key: YJPYUCCJWGUXAA-ONNFQVAWSA-N
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Description

2-Bromo-6-fluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes. It is derived from 2-bromo-6-fluorobenzaldehyde, a compound known for its applications in organic synthesis and medicinal chemistry. The oxime functional group is characterized by the presence of a nitrogen-oxygen double bond, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-fluorobenzaldehyde oxime typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide in an acidic medium.

Major Products:

    Reduction: 2-Bromo-6-fluoroaniline.

    Substitution: Various substituted benzaldehyde derivatives.

    Oxidation: 2-Bromo-6-fluoronitroso compound.

Scientific Research Applications

2-Bromo-6-fluorobenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-fluorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

  • 2-Bromo-6-fluorobenzaldehyde
  • 2-Fluoro-6-iodobenzaldehyde
  • 2-Fluoro-6-methylbenzaldehyde

Comparison: 2-Bromo-6-fluorobenzaldehyde oxime is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and selectivity in chemical reactions. Compared to its analogs, the oxime derivative exhibits distinct chemical properties and biological activities, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(NE)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPYUCCJWGUXAA-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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